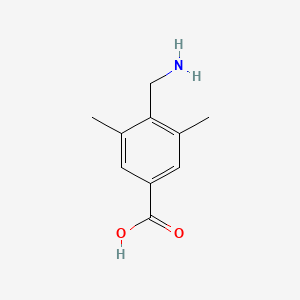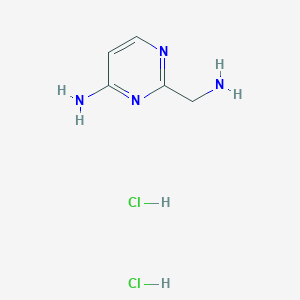
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then methylated to introduce the methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methylsulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学的研究の応用
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyrimidin-4-amine: This compound is similar but lacks the dihydrochloride component.
4-(Aminomethyl)pyrimidin-2-amine: Another similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component.
特性
分子式 |
C5H10Cl2N4 |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
2-(aminomethyl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-5-8-2-1-4(7)9-5;;/h1-2H,3,6H2,(H2,7,8,9);2*1H |
InChIキー |
OQXFOSIKXCGIBM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1N)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


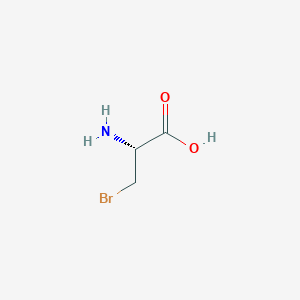
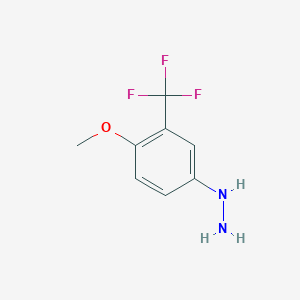
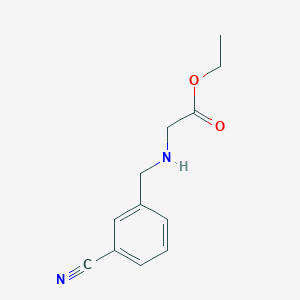

![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
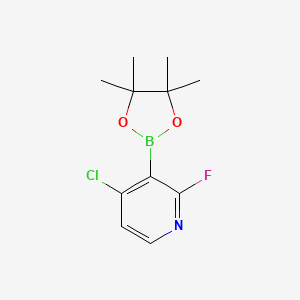

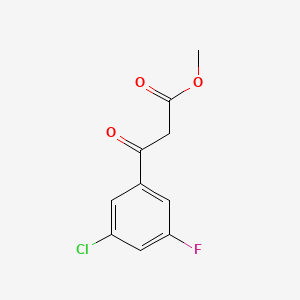
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

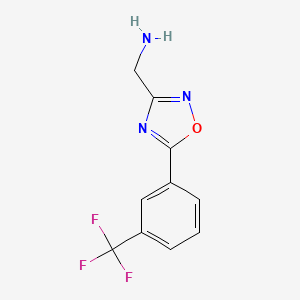
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)

